molecular formula C18H14N2O3S3 B3006424 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 577694-24-7

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B3006424
M. Wt: 402.5
InChI Key: YXQSEIKRKBXYIB-UHFFFAOYSA-N
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Description

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C18H14N2O3S3 and its molecular weight is 402.5. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Compounds

A study by Roman (2013) explored the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material for alkylation and ring closure reactions. This process generated a structurally diverse library of compounds, including pyrazolines, pyridines, and benzodiazepines. These findings highlight the potential of 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one in synthesizing a variety of chemical structures for potential use in pharmaceuticals and materials science (Roman, 2013).

Chemical Reactions with Thiourea

Dmitriev et al. (2011) investigated the reactions of monocyclic 1H-pyrrole-2,3-diones with thiourea, a nitrogen-centered nucleophile. Their research produced compounds with potential applications in pharmaceuticals, demonstrating how 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can be used as a precursor for complex organic reactions (Dmitriev et al., 2011).

Applications in Antimicrobial Research

Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives and evaluated their antibacterial activity. This study underscores the potential of 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one in developing new antimicrobial agents (Kumar et al., 2017).

Synthesis of Anti-Tumor Agents

Gomha et al. (2016) synthesized a series of compounds incorporating the thiophene moiety and evaluated their anti-tumor activities. This study demonstrates the potential of 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one in cancer research, particularly in the development of new anti-tumor agents (Gomha et al., 2016).

Potential Antidepressant Applications

Mathew et al. (2014) synthesized a series of compounds with potential antidepressant activities. Their research showcases the application of 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one in developing new antidepressant medications (Mathew et al., 2014).

properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S3/c1-9-10(2)26-18(19-9)20-14(11-5-3-7-24-11)13(16(22)17(20)23)15(21)12-6-4-8-25-12/h3-8,14,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQSEIKRKBXYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Citations

For This Compound
1
Citations
Z Xu, YW Chen, A Battu, P Wilder… - Journal of medicinal …, 2011 - ACS Publications
Membrane-associated serine protease matriptase has been implicated in human diseases and might be a drug target. In the present study, a novel class of matriptase inhibitors …
Number of citations: 19 pubs.acs.org

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